![molecular formula C14H17N2NaO2S B1405036 Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate CAS No. 1803582-72-0](/img/structure/B1405036.png)
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate
Overview
Description
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate is a useful research compound. Its molecular formula is C14H17N2NaO2S and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as the compound , have been extensively studied for their anticancer properties. The presence of a thiophene ring is known to contribute significantly to the pharmacological activity of these molecules . They can be designed to target specific cancer cell lines, and their effectiveness can be evaluated using assays like the MTT assay to determine cytotoxicity against various human cancer cell lines .
Organic Electronics: Semiconductors
The thiophene moiety within the compound’s structure makes it a candidate for use in organic semiconductors. Thiophene-based molecules are pivotal in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their excellent charge-carrier properties .
Material Science: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The compound’s structural framework could be explored for its potential to prevent corrosion in various materials, thereby extending their lifespan and maintaining their integrity in harsh environments .
Pharmaceutical Applications: Anti-inflammatory and Analgesic
Compounds with a thiophene ring system exhibit significant anti-inflammatory and analgesic properties. For example, suprofen, which has a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug. The compound being analyzed could be investigated for similar applications .
Anesthesia: Sodium Channel Blocker
Thiophene derivatives are also known to act as voltage-gated sodium channel blockers. Articaine, for instance, is used as a dental anesthetic in Europe. The compound’s potential as a sodium channel blocker could be researched for applications in local anesthesia .
Cardiovascular Therapeutics: Antihypertensive and Anti-atherosclerotic
The compound’s thiophene core may offer antihypertensive and anti-atherosclerotic effects. These properties are valuable in the development of cardiovascular therapeutics, providing a pathway to treat conditions like hypertension and atherosclerosis .
Antimicrobial Activity
Thiophene derivatives have shown promising results as antimicrobial agents. The compound could be synthesized and tested against a range of bacterial and fungal pathogens to determine its efficacy in combating infections .
Synthetic Chemistry: Heterocyclization Reactions
The compound can be used as a substrate in heterocyclization reactions, such as the Gewald, Paal–Knorr, and Fiesselmann syntheses. These reactions are significant in the synthesis of new thiophene derivatives, which can lead to the discovery of compounds with novel properties and applications .
properties
IUPAC Name |
sodium;2-(7-propan-2-yl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a]benzimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.Na/c1-8(2)9-3-4-11-12(5-9)16-10(6-13(17)18)7-19-14(16)15-11;/h7-9H,3-6H2,1-2H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWQMLOPXAGYKI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=C(C1)N3C(=CSC3=N2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



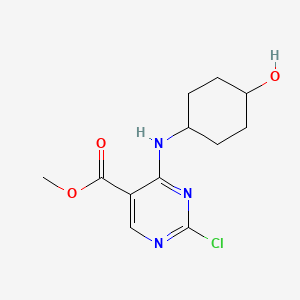
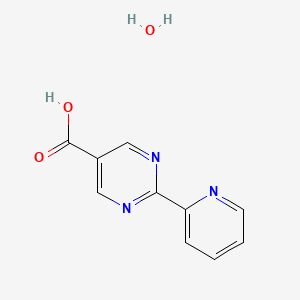
![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)
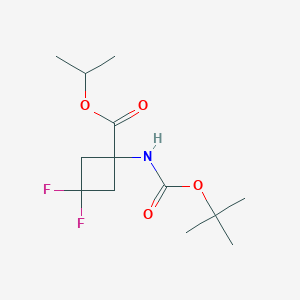
![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)
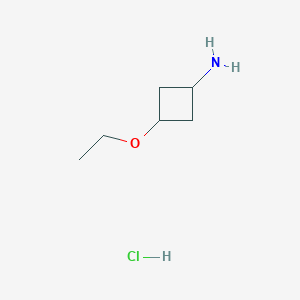


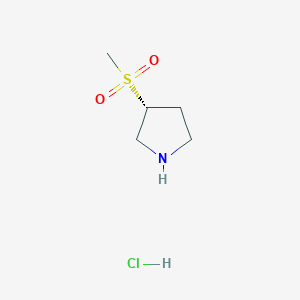
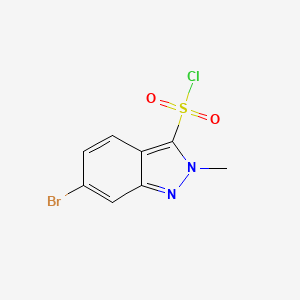

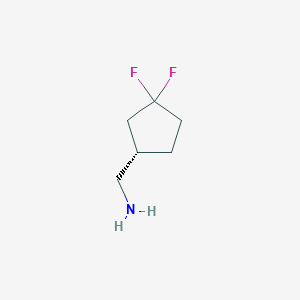
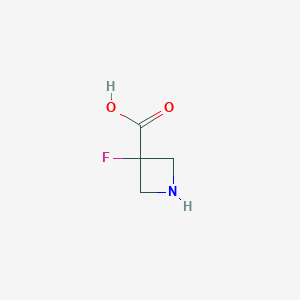
![6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B1404975.png)